Superior Clinical Efficacy vs. 3,4-Diaminopyridine in Multiple Sclerosis
In a randomized, double-blind, crossover clinical trial comparing 4-aminopyridine with 3,4-diaminopyridine in 24 multiple sclerosis patients, 4-aminopyridine demonstrated superior efficacy specifically for ambulation, fatigue, and overall daily functioning [1]. The study concluded that concerning both efficacy and side effects, 4-aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis [2].
| Evidence Dimension | Clinical efficacy in multiple sclerosis patients |
|---|---|
| Target Compound Data | 4-Aminopyridine: more effective than 3,4-diaminopyridine for ambulation, fatigue, and overall daily functioning |
| Comparator Or Baseline | 3,4-diaminopyridine (3,4-DAP): less effective for ambulation and fatigue, reduced systemic tolerability |
| Quantified Difference | 4-AP superior for ambulation, fatigue, and daily functioning; 3,4-DAP showed reduced systemic tolerability |
| Conditions | 24 patients with definite multiple sclerosis; randomized, double-blind, crossover design; doses up to 1.0 mg/kg body weight; 6-week comparative study |
Why This Matters
Direct clinical evidence demonstrates 4-aminopyridinium is the preferred aminopyridine for MS symptomatic treatment, providing quantifiable justification for procurement over 3,4-diaminopyridine.
- [1] Polman CH, et al. 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. Arch Neurol. 1994;51(11):1136-1139. View Source
- [2] JAMA Network. 4-Aminopyridine Is Superior to 3,4-Diaminopyridine in the Treatment of Patients With Multiple Sclerosis. Arch Neurol. 1994;51(11):1136-1139. View Source
